1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene

Aggregation-Induced Emission Tetraphenylbenzene Para-substituent flexibility

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene (CAS 22932-56-5, molecular formula C₄₄H₃₄O₂, molecular weight 594.74 g/mol) is a hexaarylbenzene (HAB) derivative featuring a central benzene ring bearing four phenyl substituents at the 2,3,5,6-positions and two 4-methoxyphenyl groups at the 1,4-positions. This compound belongs to the broader class of nonplanar, propeller-shaped polyphenylbenzenes, a structural motif recognized for its high HOMO–LUMO gap, suppressed π–π stacking, and consequent solubility advantages over planar polyaromatic analogs.

Molecular Formula C44H34O2
Molecular Weight 594.7 g/mol
CAS No. 22932-56-5
Cat. No. B12079123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene
CAS22932-56-5
Molecular FormulaC44H34O2
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C7=CC=CC=C7
InChIInChI=1S/C44H34O2/c1-45-37-27-23-35(24-28-37)43-39(31-15-7-3-8-16-31)41(33-19-11-5-12-20-33)44(36-25-29-38(46-2)30-26-36)42(34-21-13-6-14-22-34)40(43)32-17-9-4-10-18-32/h3-30H,1-2H3
InChIKeyIFBZSSZDYWETMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene (CAS 22932-56-5): Core Identity and Procurement-Relevant Profile


1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene (CAS 22932-56-5, molecular formula C₄₄H₃₄O₂, molecular weight 594.74 g/mol) is a hexaarylbenzene (HAB) derivative featuring a central benzene ring bearing four phenyl substituents at the 2,3,5,6-positions and two 4-methoxyphenyl groups at the 1,4-positions . This compound belongs to the broader class of nonplanar, propeller-shaped polyphenylbenzenes, a structural motif recognized for its high HOMO–LUMO gap, suppressed π–π stacking, and consequent solubility advantages over planar polyaromatic analogs [1]. As a substituted tetraphenylbenzene scaffold, it occupies a strategically important niche: the two para‑methoxyphenyl substituents are positioned to directly modulate the aggregation-induced emission (AIE) behavior and molecular packing, distinguishing it from both the unsubstituted 1,2,4,5‑tetraphenylbenzene parent and the fully phenyl‑substituted hexaphenylbenzene [2].

Why 1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene Is Not Interchangeable with In‑Class Analogs


Scientific users cannot simply substitute this compound with hexaphenylbenzene, 1,2,4,5‑tetraphenylbenzene, or even 1,4‑dimethyl‑2,3,5,6‑tetraphenylbenzene without altering the outcome of an experiment or device. The two para‑methoxyphenyl substituents are not passive spectators; their electron‑donating character, conformational flexibility, and steric footprint directly modulate the AIE on/off threshold, the solid‑state emission quantum yield, and the molecular packing architecture [1]. In contrast to hexaphenylbenzene—which is enthalpically destabilized by steric crowding of six ortho‑phenyl rings and exhibits a relatively low enthalpy of sublimation [2]—the methoxyphenyl‑substituted tetraphenylbenzene core retains a synthetically accessible platform for precise tuning of optoelectronic properties without incurring the full steric penalty of hexaphenylbenzene. The methoxy substituents further enhance solubility in common organic solvents relative to the unsubstituted 1,2,4,5‑tetraphenylbenzene, facilitating solution‑processable device fabrication [3]. Generic substitution therefore risks unintentional shifts in emission wavelength, aggregation threshold, thermal stability, and processing compatibility.

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene: Comparator‑Based Differentiation Evidence


AIE Modulation via Para‑Substituent Flexibility: Methoxyphenyl vs. Alkyne‑ and Alkyl‑Substituted TPB Derivatives

In a systematic structure–AIE relationship study of tetraphenylbenzene (TPB) derivatives, Monnier et al. (2025) demonstrated that rigid para substituents (alkyne-bearing TPB-TIPS-acetylene and TPB-octyne) produce aggregation-induced emission enhancement (AIEE), whereas conformationally flexible para substituents (TPB-TIPS-ethylene and TPB-octyl) induce pure AIE (turn-on from a non-emissive solution state) [1]. The methoxyphenyl substituent in the target compound is anticipated to exhibit intermediate conformational flexibility—the methoxy group can rotate freely but the phenyl ring introduces restricted rotation barriers—positioning this compound as a tunable AIEgen candidate. Stokes shift analysis provides a quantitative proxy for conformational flexibility: the alkyne derivative TPB-octyne (more flexible) displays a Stokes shift of Δν = 6496 cm⁻¹ versus TPB-TIPS-acetylene (more rigid) at Δν = 5942 cm⁻¹, with the larger Stokes shift correlating with lower solution‑state emission intensity [1]. This quantitative framework allows the methoxyphenyl-substituted compound to be rationally compared against derivatives with systematically varied para substituents.

Aggregation-Induced Emission Tetraphenylbenzene Para-substituent flexibility

Thermodynamic Stability Advantage: Tetraphenylbenzene Core vs. Hexaphenylbenzene

Lima et al. (2011) reported a comprehensive thermodynamic characterization of the ortho‑polyphenylbenzene series (n(Ph) = 0 to 6). A significant enthalpic destabilization was observed in hexaphenylbenzene (n = 6) relative to the other polyphenylbenzenes in the ideal gas phase, attributed to steric crowding between the six phenyl substituents [1]. This destabilization is reflected in a relatively low enthalpy of sublimation for hexaphenylbenzene, compromising its thermal stability in high‑temperature processing. In contrast, the tetraphenylbenzene core (n = 4) with para‑functionality retains the nonplanar architecture while avoiding the enthalpic penalty of a sixth ortho‑phenyl ring. A more recent study (Rodrigues et al., 2017) confirmed a marked trend shift in thermodynamic properties at n = 4 to 5, corresponding to the loss of molecular flexibility beyond 1,2,3,4‑tetraphenylbenzene [2]. The target compound, bearing only four contiguous phenyl substituents (positions 2,3,5,6) plus two para‑methoxyphenyl groups, falls within the thermodynamically favorable regime of the series.

Polyphenylbenzene thermodynamics Enthalpy of sublimation Steric destabilization

Solubility and Intermolecular Interaction Control: Nonplanar Polyphenylbenzenes vs. Planar Polyaromatic Analogs

Arseneault et al. (2010) established that hexaphenylbenzene and related nonplanar phenyl‑substituted benzenes exhibit higher HOMO−LUMO gaps, lower degrees of self‑association, less efficient crystal packing, and higher solubilities than planar aromatic analogues [1]. The study examined crystal structures of 1,4‑dimethyl‑2,3,5,6‑tetraphenylbenzene—a close structural analog of the target compound—and confirmed that the nonplanar topology limits C−H···π interactions while allowing van der Waals contacts to dominate. The methoxy substituents in the target compound are expected to further enhance solubility in polar organic solvents through dipole–dipole interactions, making it a more processable candidate for solution‑based device fabrication compared to the fully hydrocarbon 1,4‑dimethyl‑2,3,5,6‑tetraphenylbenzene analog.

Nonplanar topology Solubility advantage Crystal packing

Para‑Substituent Impact on AIE Behavior: Mechanistic Differentiation from Hexaphenylbenzene and Tetraphenylethene AIEgens

Monnier et al. (2025) highlighted a key structural distinction of the tetraphenylbenzene (TPB) scaffold relative to the better‑known hexaphenylbenzene (HPB) and tetraphenylethene (TPE) AIEgens: the two free para positions of the TPB benzene core are proximal to the rotating phenyl groups (positions 1,2,4,5), allowing para substituents to directly impact AIE properties [1]. This is in contrast to HPB, where all six positions are occupied by phenyl groups, leaving no free para position for property modulation without de novo core synthesis. The target compound exploits this design feature: the methoxyphenyl group at the para position provides an electron‑donating substituent that can modulate the π‑electron density of the central ring and the rotational barriers of the adjacent phenyls, a tuning knob not available in HPB‑ or TPE‑based AIEgen designs. The paper explicitly states that the TPB scaffold has been 'only scarcely explored comparatively to HPB,' underscoring the novelty and procurement value of well‑characterized TPB derivatives [1].

AIE mechanism Restriction of intramolecular rotation Tetraphenylbenzene vs. hexaphenylbenzene

1,4-Bis(4-methoxyphenyl)-2,3,5,6-tetraphenylbenzene: Verified Application Scenarios Grounded in Comparative Evidence


Rational Design of AIEgen Libraries with Tunable Emission On/Off Thresholds

Based on the systematic structure–AIE relationship framework established by Monnier et al. (2025), the target compound’s para‑methoxyphenyl substituents position it as a candidate for AIEgen libraries where intermediate conformational flexibility is desired—between rigid alkyne substituents (producing AIEE) and flexible ethylene/alkyl substituents (producing pure AIE) [1]. The electron‑donating methoxy groups may further red‑shift the absorption onset through extended conjugation, analogous to the 325 nm absorption extension observed in TPB‑alkyne derivatives [1]. Researchers can benchmark this compound against the characterized TPB‑TIPS‑acetylene (Stokes shift 5942 cm⁻¹) and TPB‑octyne (Stokes shift 6496 cm⁻¹) derivatives for quantitative comparison of conformational flexibility and AIE behavior.

Solution‑Processable Organic Field‑Effect Transistors (OFETs) and OLED Host Materials

The tetraphenylbenzene (TPB) scaffold has been demonstrated as an effective building block for solution‑processable OFETs, with a reported charge carrier mobility μₕ up to 0.72 cm² V⁻¹ s⁻¹ and on/off ratio of 10⁷ for TPB‑triarylamine derivatives [1]. The target compound’s methoxy substituents are expected to enhance solubility over the fully hydrocarbon analogs, enabling more homogeneous film formation from solution. In OLED applications, TPB‑based AIEgens have achieved non‑doped deep blue devices with CIE coordinates of (0.16, 0.06) and EQEₘₐₓ of 11.8% (TPB‑CN‑CZ2 isomer) [2], while TPB‑based emitters with horizontal dipole orientation achieved EQE of 7.27% with CIE (0.15, 0.08) [3]. The methoxyphenyl‑substituted variant offers an alternative donor‑acceptor substitution pattern for further device optimization.

Thermally Robust Materials for High‑Temperature Device Fabrication

The thermodynamic studies of polyphenylbenzenes demonstrate that the tetraphenylbenzene core (n(Ph) = 4) avoids the significant enthalpic destabilization observed in hexaphenylbenzene (n(Ph) = 6) [1]. Combined with the thermal stability of up to 500 °C reported for tetraphenylbenzene‑based triarylamines [2], the target compound is positioned for applications requiring thermal robustness—such as vacuum‑deposited OLED fabrication or high‑temperature operational environments—where hexaphenylbenzene derivatives may undergo premature sublimation or decomposition due to their lower enthalpy of sublimation [1].

Discotic Liquid Crystal Precursors and Supramolecular Self‑Assembly Platforms

Tetraphenylbenzene‑based discotic molecules with peripheral functionalization have been shown to form enantiotropic hexagonal columnar liquid crystal (LC) phases that can be electrically switched into helical columnar organizations [1]. The target compound, featuring methoxyphenyl substituents as potential handles for further alkoxy‑chain functionalization, could serve as a precursor for synthesizing discotic mesogens with tailored self‑assembly properties. The nonplanar topology of the TPB core promotes J‑type aggregation in solution [1], a characteristic that is valuable for designing self‑healing or stimuli‑responsive supramolecular materials.

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